molecular formula C13H17N3O3 B6776600 Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone

Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone

Cat. No.: B6776600
M. Wt: 263.29 g/mol
InChI Key: FKENAATZUWJOQZ-UHFFFAOYSA-N
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Description

Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone is a complex organic compound featuring a cyclopropyl group, a morpholine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone typically involves multi-step organic synthesis

    Morpholine Derivative Preparation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Imidazole Introduction: The imidazole ring is introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group, which can be achieved through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting ketones to alcohols or reducing imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the morpholine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)piperidin-2-yl]methanone: Similar structure but with a piperidine ring instead of morpholine.

    Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)pyrrolidin-2-yl]methanone: Contains a pyrrolidine ring, offering different steric and electronic properties.

Uniqueness

Cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone is unique due to the combination of its cyclopropyl group, morpholine ring, and imidazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential and develop new applications for this intriguing compound.

Properties

IUPAC Name

cyclopropyl-[4-(1-methylimidazole-4-carbonyl)morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-6-10(14-8-15)13(18)16-4-5-19-11(7-16)12(17)9-2-3-9/h6,8-9,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKENAATZUWJOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCOC(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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